

An In-depth Technical Guide on the Biochemical and Biophysical Properties of Brigatinib

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Brigatinib is a next-generation, potent, and selective inhibitor of anaplastic lymphoma kinase (ALK) and its various mutant forms, which are key drivers in certain types of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the biochemical and biophysical properties of brigatinib, with a focus on its mechanism of action, kinase selectivity, and resistance profile. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are included to facilitate a deeper understanding for researchers and drug development professionals. While this guide focuses on brigatinib, it is important to note that **Brigatinib-13C6** is the 13C-labeled stable isotope of brigatinib, primarily used as an internal standard in quantitative mass spectrometry-based assays for pharmacokinetic and metabolism studies.[1][2]

Mechanism of Action

Brigatinib is a tyrosine kinase inhibitor that targets the ATP-binding pocket of ALK, thereby blocking its kinase activity. This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation and survival.[3] Brigatinib has demonstrated potent inhibition of native ALK and a wide range of ALK resistance mutations that can emerge during treatment with first-generation ALK inhibitors like crizotinib.[4]





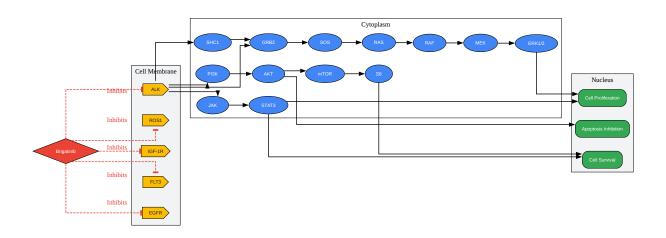


The inhibition of ALK by brigatinib leads to the suppression of key downstream signaling pathways, including:

- STAT3 Pathway: Inhibition of STAT3 phosphorylation.[3]
- AKT Pathway: Inhibition of AKT phosphorylation.[3]
- ERK1/2 Pathway: Inhibition of ERK1/2 phosphorylation.[3]
- S6 Pathway: Inhibition of S6 protein phosphorylation.[3]

By blocking these pathways, brigatinib effectively induces apoptosis in cancer cells driven by ALK fusions.





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Caption: Brigatinib's inhibition of ALK and other receptor tyrosine kinases, and their downstream signaling pathways.

Biochemical and Biophysical Data Kinase Inhibition Profile

Brigatinib is a potent inhibitor of native ALK and a broad range of ALK mutants. It also exhibits inhibitory activity against other kinases, including ROS1, FLT3, and IGF-1R.[3][4][5]



Target Kinase	IC50 (nM) - In Vitro Kinase Assay	IC50 (nM) - Cellular Assay
Native ALK	0.6[5]	14[5]
Mutant ALK Variants	0.6 - 6.6[5]	-
ROS1	<10[4]	18[5]
FLT3	<10[4]	148-397 (mutant)[5]
FLT3 (D835Y mutant)	-	148-397[5]
EGFR (L858R mutant)	-	148-397[5]
IGF-1R	-	148-397[5]
INSR	-	>3000[5]
Native EGFR	-	>3000[5]

Activity Against ALK Resistance Mutations

A key feature of brigatinib is its ability to overcome resistance to first-generation ALK inhibitors. It has demonstrated potent activity against a panel of 17 crizotinib-resistant ALK mutants.[3][6]

ALK Mutant	Brigatinib IC50 (nM) - Ba/F3 Cells	Crizotinib IC50 (nM) - Ba/F3 Cells	Ceritinib IC50 (nM) - Ba/F3 Cells	Alectinib IC50 (nM) - Ba/F3 Cells
Native EML4- ALK	14[4]	107[4]	37[4]	25[4]
G1202R	184[4]	>1000	>1000	>1000
F1174C/V	<200[4]	-	-	-
I1171N	<200[4]	-	-	-

Cellular Activity



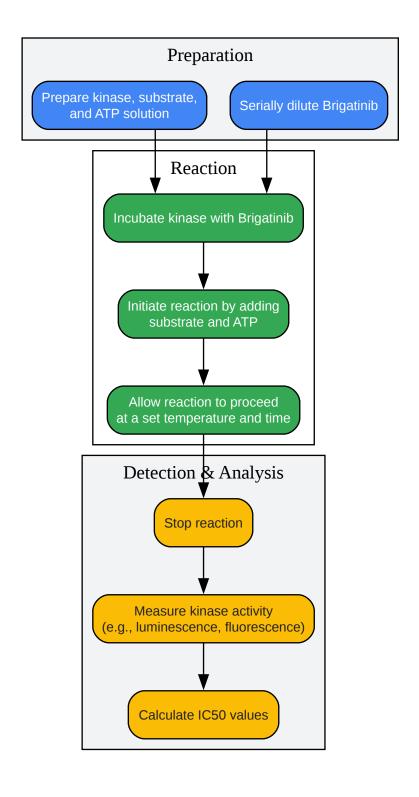
In ALK-positive cell lines, brigatinib has shown significantly higher potency in inhibiting ALK compared to crizotinib.[5]

Cell Line Type	Brigatinib IC50 (nM)	Crizotinib IC50 (nM)
ALK-rearranged (NPM-ALK or EML4-ALK)	1.5 - 12.0[5]	23 - 55[5]

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of brigatinib against a panel of kinases.





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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:



 Reagents and Materials: Purified recombinant kinases, appropriate peptide or protein substrates, ATP, kinase assay buffer, multi-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

- A solution of the target kinase is prepared in the assay buffer.
- Brigatinib is serially diluted to various concentrations.
- The kinase and brigatinib are pre-incubated in the wells of a microplate.
- The kinase reaction is initiated by adding a mixture of the substrate and ATP.
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method.
- The resulting data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (General Protocol)

This protocol describes a general method to evaluate the effect of brigatinib on the proliferation of cancer cell lines.

Methodology:

 Cell Culture: ALK-positive and ALK-negative cancer cell lines are cultured in appropriate media and conditions.

Procedure:

- Cells are seeded into 96-well plates and allowed to attach overnight.
- The following day, the media is replaced with fresh media containing serial dilutions of brigatinib.



- The cells are incubated with the compound for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or EdU incorporation assay.
- The absorbance or fluorescence is measured using a plate reader.
- The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Resistance Profile

While brigatinib is effective against many crizotinib-resistant mutations, acquired resistance to brigatinib can still occur. The ALK G1202R mutation has been identified as a potential mechanism of acquired resistance to brigatinib in some cases.[8] However, there are also reports of brigatinib showing activity against the G1202R mutant.[4] The emergence of other genetic alterations, such as mutations in other driver genes (e.g., EGFR, KRAS), may also contribute to resistance.[9]

Conclusion

Brigatinib is a highly potent and selective ALK inhibitor with a favorable biochemical and biophysical profile for the treatment of ALK-positive NSCLC. Its broad activity against numerous ALK resistance mutations provides a significant clinical advantage over earlier-generation inhibitors. A thorough understanding of its mechanism of action, kinase selectivity, and potential resistance mechanisms is crucial for its optimal use in the clinic and for the development of future therapeutic strategies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians in the field of oncology drug development.

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Foundational & Exploratory





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